
2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound with significant importance in various scientific research fields. This benzamide derivative combines elements like chlorine, nitrogen, sulfur, and benzamide, resulting in unique chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following key steps:
Starting Materials: : The process begins with the appropriate benzamide derivative and thiadiazole precursors.
Reaction Conditions: : Reactions are often conducted under controlled temperatures, with the presence of catalysts to facilitate the process.
Industrial Production Methods
On an industrial scale, the production methods might include:
Large-Scale Reactors: : Utilization of reactors capable of handling the required chemical reactions in bulk quantities.
Automated Processes: : Incorporation of automation to ensure consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is known to undergo various reactions, such as:
Oxidation: : It can be oxidized under specific conditions, often leading to changes in the functional groups.
Reduction: : Selective reduction reactions can modify specific parts of the molecule.
Substitution: : Halogen atoms, such as chlorine, can be substituted with other functional groups.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts and Solvents: : Various catalysts and solvents are used to optimize reaction conditions.
Major Products Formed
The major products formed from these reactions are often derivatives of the original compound, with altered chemical properties depending on the reaction type.
科学的研究の応用
2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide has a wide range of applications, including:
Chemistry: : Used as an intermediate in the synthesis of other complex molecules.
Biology: : Employed in studies related to molecular interactions and mechanisms of biological processes.
Medicine: : Investigated for potential therapeutic effects and used in drug design.
Industry: : Applied in the development of advanced materials and chemical products.
作用機序
The compound exerts its effects through specific interactions at the molecular level:
Molecular Targets: : It may target enzymes, receptors, or other biomolecules.
Pathways Involved: : The pathways can vary, including inhibition or activation of certain biological processes.
類似化合物との比較
When compared with other similar compounds, 2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique structure and properties:
Similar Compounds: : Examples include other benzamide derivatives and thiadiazole compounds.
Uniqueness: : Its specific combination of elements and functional groups provides distinctive reactivity and applications.
特性
IUPAC Name |
2,5-dichloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS2/c1-17-10-15-14-9(18-10)13-8(16)6-4-5(11)2-3-7(6)12/h2-4H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWWONBCIROBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896513.png)
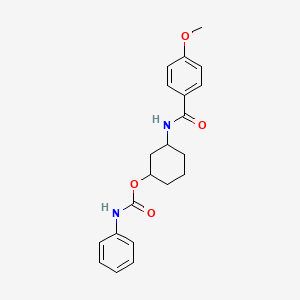
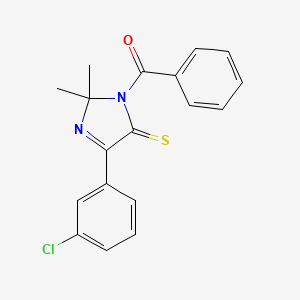
![3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896517.png)
![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)
![8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896519.png)
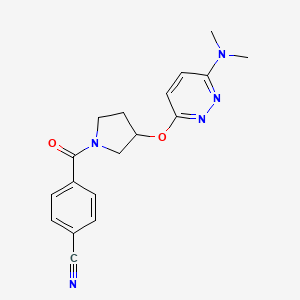
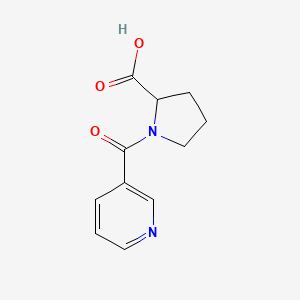
![N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2896523.png)
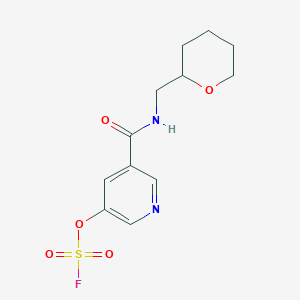

![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine](/img/structure/B2896529.png)
